molecular formula C8H12N2O2 B1269652 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid CAS No. 890625-93-1

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B1269652
CAS No.: 890625-93-1
M. Wt: 168.19 g/mol
InChI Key: NKTYLFMWIMKAKT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5 on the pyrazole ring and a propanoic acid group attached to the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Propanoic Acid Group: The 3,5-dimethylpyrazole can then be subjected to a Friedel-Crafts acylation reaction with a suitable acylating agent, such as propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propanoic acid group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid group can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a propanoic acid group.

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propionic acid hydrazides: Derivatives with hydrazide functional groups.

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTYLFMWIMKAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354543
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890625-93-1
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
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